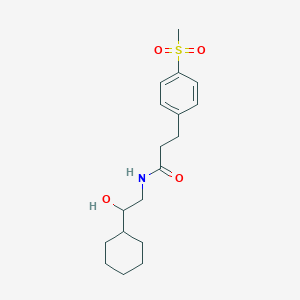![molecular formula C21H20N4O B2876763 1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol CAS No. 1360251-05-3](/img/structure/B2876763.png)
1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol” is a complex organic molecule. It contains a pyridine and pyrrolopyridine group, which are common structures in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not available in the sources I found .科学的研究の応用
Pharmacological Applications
Research on compounds structurally related to pyridinylmethylamino derivatives often focuses on their pharmacological potential. For instance, studies have explored the role of certain receptors in drug intake and sensory experiences, such as the TAS2R38 gene's influence on alcohol sensation and use, suggesting genetic effects on alcohol intake preferences and responses (Duffy et al., 2004). Additionally, the therapeutic implications of targeting specific receptors or pathways with synthetic analogs have been investigated for conditions like Parkinsonism, highlighting the potential neurotoxic effects of certain compounds (Langston et al., 1983).
Material Science and Chemical Synthesis
Ethanol and ethanolamine derivatives play critical roles in material science and chemical synthesis, offering insights into novel compound development and applications. For example, research has demonstrated the importance of ethanolamine plasmalogen in brain function, with deficiencies linked to Alzheimer's disease, indicating disease and anatomic specificity (Ginsberg et al., 1995). Such findings underscore the potential for developing targeted treatments or diagnostic tools based on understanding specific chemical interactions and pathways.
Ethanol's Impact on Biological Systems
Studies on ethanol's effects on biological systems provide valuable insights into how similar compounds might interact with the human body. Research has investigated ethanol's influence on metabolic processes, including its impact on carbohydrate, fat, and protein oxidation, and insulin resistance (Shelmet et al., 1988), and its role in olfactory function, demonstrating selective alterations in olfactory sensitivity (Patel et al., 2004). These studies highlight the complex interactions between ethanol and physiological processes, providing a foundation for exploring similar effects of related compounds.
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14(26)16-5-2-6-17(10-16)19-11-20(25-21-18(19)7-9-23-21)24-13-15-4-3-8-22-12-15/h2-12,14,26H,13H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWFXXHDNAKTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC(=NC3=C2C=CN3)NCC4=CN=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-bromophenyl)-N-(2,3-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B2876680.png)



![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(butan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2876688.png)
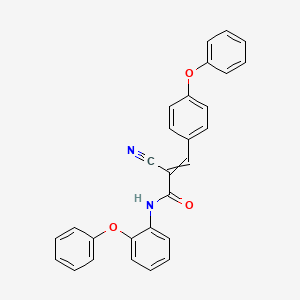
![3-Methyl-5-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2876692.png)
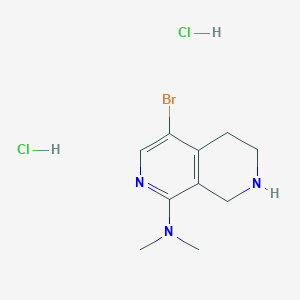
![Ethyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino [1,2-h]purin-3-yl]acetate](/img/structure/B2876697.png)
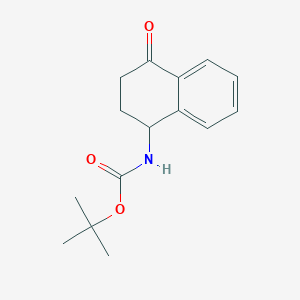
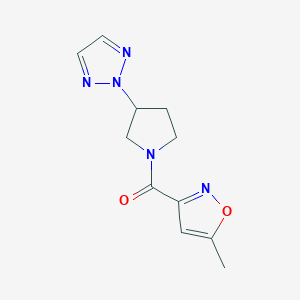
![2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2876700.png)
![methyl 5,5,7,7-tetramethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2876702.png)
